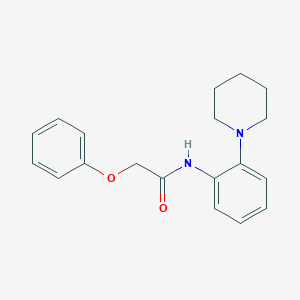
3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It is a potent antagonist of the GABA-A receptor, which plays a crucial role in the central nervous system. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to a decrease in the inhibitory tone of the brain and an increase in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide depend on the specific brain region and cell type being studied. In general, 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to increase neuronal excitability and decrease inhibitory neurotransmission. This can lead to a variety of effects, including anxiety, seizures, and addiction.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is its selectivity for the GABA-A receptor. This allows researchers to study the specific role of this receptor in various neurological and psychiatric disorders. However, 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency can vary depending on the specific GABA-A receptor subtype being studied.
将来の方向性
There are several future directions for research involving 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide. One area of interest is the role of the GABA-A receptor in addiction. 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that the GABA-A receptor may be a potential target for addiction treatment. Another area of interest is the development of more selective GABA-A receptor antagonists, which could improve the specificity and potency of 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide. Finally, there is ongoing research into the role of the GABA-A receptor in various neurological and psychiatric disorders, which could lead to the development of new treatments and therapies.
合成法
The synthesis of 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography. The yield of 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is typically around 60-70%.
科学的研究の応用
3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been widely used in scientific research for its ability to selectively block the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and its modulation has been implicated in a variety of neurological and psychiatric disorders. 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been used to study the role of the GABA-A receptor in anxiety, depression, epilepsy, and addiction.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-5-4-6-11(2)15(10)18-16(19)12-7-8-14(20-3)13(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChIキー |
YGVJUVGYIIXACD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Cl |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)







![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)